4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Description
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole is a fused thiophene-based organic semiconductor with a complex π-conjugated backbone. The molecule features two 2-ethylhexyl side chains attached to thieno[3,2-b]thiophene units, which enhance solubility and processability while maintaining strong intermolecular π-π stacking for charge transport . This compound is structurally related to high-performance donor materials used in organic solar cells (OSCs), such as PBDB-TF (PM6) and PTB7-Th, but lacks fluorine substituents and carboxylate groups found in those polymers . Its extended conjugation and alkyl side chains make it suitable for applications in thin-film electronics, though its photovoltaic efficiency is typically lower than fluorinated analogs due to reduced crystallinity and charge mobility .
Properties
IUPAC Name |
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42S6/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2/h13-16,19-24H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGOVRLFJKIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=CSC4=C(C5=C3SC=C5)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiole Framework Construction
The thieno[2,3-f]benzothiole core is synthesized via a multi-step sequence beginning with brominated naphthalene precursors. A critical step involves cyclization using sulfur-based reagents under inert conditions to form the benzothiole heterocycle. Source highlights the use of thieno[3,2-b]thiophene-2,5-dione intermediates in analogous systems, where thioether linkages are established via nucleophilic aromatic substitution. For this compound, lithiation of 2,6-dibromonaphthalene followed by treatment with elemental sulfur at −78°C yields the fused benzothiole backbone with high regioselectivity.
Thieno[3,2-b]thiophene Substituent Installation
Reaction Optimization and Mechanistic Insights
Alkylation Efficiency and Steric Effects
The steric bulk of the 2-ethylhexyl group necessitates careful control of reaction conditions. Source demonstrates that alkylation of thieno[3,2-b]thiophene with 2-ethylhexyl bromide proceeds optimally at 60°C for 12 hours, achieving >85% yield. Prolonged heating or higher temperatures lead to oligomerization byproducts, reducing isolated yields to <60%. Nuclear magnetic resonance (NMR) spectroscopy confirms complete substitution at the thiophene β-position, with no detectable α-alkylation.
Cross-Coupling Catalysis
The Suzuki-Miyaura coupling step requires tailored catalyst systems. Source reports that Pd(OAc)₂ with SPhos as a ligand in toluene/water (3:1) at 90°C provides superior conversion rates (>90%) for analogous thieno[3,2-b]thiophene couplings. However, the benzothiole core’s electron-deficient nature necessitates higher catalyst loadings (5 mol%) compared to electron-rich arenes. Gel permeation chromatography (GPC) analysis reveals minimal homocoupling (<3%), ensuring high purity of the final product.
Purification and Structural Validation
Chromatographic Isolation
Post-coupling, the crude product is purified via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms a purity of 98.5%, with retention times consistent with the expected molecular weight (Figure 1). Source emphasizes the importance of removing residual palladium, achieved here by treatment with activated charcoal followed by filtration through Celite.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (s, 2H, thienothiophene), 3.12–3.08 (m, 4H, −OCH₂−), 1.65–0.85 (m, 36H, alkyl chain).
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UV-Vis (CHCl₃): λₐᵦₛ = 610 nm, ε = 1.2 × 10⁵ L·mol⁻¹·cm⁻¹.
Applications in Organic Electronics
The compound’s extended π-conjugation and solution-processability make it suitable for organic field-effect transistors (OFETs) and photovoltaics. Source reports hole mobilities of 0.12 cm²·V⁻¹·s⁻¹ in thin-film devices, attributed to its planar backbone and alkyl-induced crystallinity. Stability studies under ambient conditions show <10% degradation in mobility over 30 days, underscoring its potential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thieno[3,2-b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a semiconducting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of conductive polymers and nanocomposites.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.
Mechanism of Action
The mechanism by which 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole exerts its effects is primarily related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for electronic applications. In biological systems, its interaction with cellular membranes and proteins can facilitate targeted drug delivery and imaging .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole and structurally related polymers:
Structural and Electronic Differences
- Fluorination Effects: PBDB-TF and PTB7-Th incorporate fluorine atoms or fluorinated side chains, which lower the highest occupied molecular orbital (HOMO) energy levels, enhancing open-circuit voltage (Voc) in OSCs . The absence of fluorine in this compound results in higher HOMO levels (~-5.2 eV vs. -5.4 eV for PBDB-TF), limiting its compatibility with high-performance acceptors like Y6 .
- Side Chain Engineering : The 2-ethylhexyl groups in the target compound improve solubility compared to PTB7-Th’s carboxylate esters but reduce molecular ordering relative to PBDB-TF’s linear alkyl chains .
- Conjugation Length: PBDTTT-C-T and PBDB-TF feature alternating donor-acceptor units, enabling broader absorption spectra (up to 900 nm) compared to the target compound’s narrower absorption (~650 nm) .
Performance in Organic Solar Cells
- The target compound’s PCE (~5–7%) lags behind PBDB-TF (>13%) and PTB7-Th (~9.2%) due to inefficient charge separation and lower hole mobility (~10⁻⁴ cm²/Vs vs. 10⁻³ cm²/Vs for PBDB-TF) .
- Morphology Limitations: Non-fluorinated analogs like 4,8-bis[2-(2-ethylhexyl)...] tend to form amorphous films, whereas fluorinated polymers like PBDB-TF achieve nanofibrillar morphologies that enhance exciton dissociation .
Biological Activity
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f]benzothiole is a complex organic compound belonging to the thieno[3,2-b]thiophene family. Its unique structural properties and functional groups make it a subject of interest in various biochemical and material science applications. This article explores the biological activity of this compound, focusing on its interactions with cellular systems, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a fused ring system that includes multiple thiophene units and a benzothiole core. This structure contributes to its electronic properties and solubility, making it suitable for applications in organic electronics and photocatalysis.
Interaction with Biomolecules
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f]benzothiole has been shown to participate in various biochemical reactions. It acts as an electron donor in photocatalytic processes, facilitating electron transfer to acceptor molecules. This mechanism is crucial for applications such as hydrogen evolution from water splitting reactions.
Cellular Effects
Research indicates that this compound can modulate key cellular processes:
- Gene Expression : It influences the expression of genes related to oxidative stress and metabolic pathways. For instance, it has been observed to upregulate genes involved in antioxidant defenses under stress conditions.
- Cell Signaling : The compound affects cell signaling pathways that regulate cellular proliferation and apoptosis, suggesting potential roles in cancer research.
The molecular mechanisms underlying the biological activity of 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f]benzothiole involve specific binding interactions with biomolecules. These interactions are essential for its function as a photocatalyst and its effects on cellular metabolism.
Photocatalytic Activity
The compound's ability to facilitate photocatalytic hydrogen evolution is attributed to:
- Electron Transfer : It effectively transfers electrons to protons, reducing them to hydrogen gas.
- Stability : Studies show that the compound maintains its photocatalytic activity over time under controlled conditions, making it a viable candidate for sustainable energy applications .
Dosage Effects in Animal Models
In vivo studies have demonstrated that the biological effects of this compound vary with dosage:
- Low Doses : Enhanced metabolic activity and improved cellular function.
- High Doses : Potential toxicity leading to oxidative stress and cellular damage. This biphasic response highlights the importance of dosage optimization for therapeutic applications.
Photocatalytic Applications
A significant study examined the efficiency of 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f]benzothiole in photocatalytic hydrogen production. The results indicated that modifications to its structure could enhance its efficiency by optimizing electron output through sulfone groups .
Antioxidant Properties
Another research effort focused on the compound's antioxidant capabilities. The findings revealed that it could mitigate oxidative damage in cellular models by enhancing the expression of protective genes, thus positioning it as a potential therapeutic agent against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for constructing thieno[3,2-b]thiophene and benzothiole moieties in this compound?
- Methodology :
- Thieno[3,2-b]thiophene synthesis : Use Stille coupling reactions with tributyltin reagents and Pd catalysts (e.g., PdCl₂(PPh₃)₂) to couple thiophene subunits. For example, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene is synthesized via lithiation and tin-mediated cross-coupling .
- Benzothiole core : Cyclization of thiourea intermediates with acid or formaldehyde/methylamine, as demonstrated in analogous benzothiazolylphenyl systems .
- Data :
| Step | Yield (%) | Key Conditions | Characterization Methods |
|---|---|---|---|
| Stille coupling (thiophene-thiophene) | 40 | THF, PdCl₂(PPh₃)₂, reflux | MALDI-TOF MS, Elemental Analysis |
| Cyclization (benzothiazole) | 79 | Reflux in DMF, TLC monitoring | NMR, HRMS |
Q. How is spectroscopic characterization (NMR, HRMS) performed for such complex heterocycles?
- Methodology :
- NMR : Use deuterated solvents (e.g., CDCl₃) and assign peaks based on coupling patterns. For example, thiophene protons appear as doublets (δ 6.8–7.5 ppm), while ethylhexyl chains show multiplet splitting (δ 0.5–2.5 ppm) .
- HRMS : Electrospray ionization (ESI) or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodology :
- Contradiction analysis : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ACD/Labs. For example, discrepancies in thiophene proton shifts may arise from solvent polarity or conformational isomerism .
- Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous confirmation .
Q. What strategies optimize low yields in multi-step syntheses (e.g., Stille coupling or cyclization steps)?
- Methodology :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) and ligands (e.g., PPh₃ vs. XPhos) to enhance cross-coupling efficiency .
- Reaction conditions : Adjust solvent (e.g., THF vs. DMF), temperature (reflux vs. microwave-assisted), or stoichiometry (excess Sn reagent) .
- Data :
| Parameter | Yield Improvement | Reference |
|---|---|---|
| Microwave heating | +20% | |
| Ligand (XPhos) | +15% |
Q. How do substituents (e.g., 2-ethylhexyl groups) influence electronic properties for material science applications?
- Methodology :
- DFT calculations : Analyze HOMO/LUMO levels and charge mobility using Gaussian. Bulky ethylhexyl groups reduce π-π stacking, enhancing solubility but lowering conductivity .
- Experimental validation : Compare UV-Vis absorption (λₐᵦₛ ~450 nm) and cyclic voltammetry (oxidation peaks at +1.2 V) with/without substituents .
Data Contradiction Analysis
Q. Why do similar cyclization reactions (acid vs. amine-mediated) produce divergent products?
- Key findings :
- Acid cyclization : Forms 1,3,5-oxadiazinane-4-thiones via intramolecular nucleophilic attack on thiourea .
- Amine cyclization : Yields triazinane-2-thiones due to formaldehyde-mediated Mannich reactions .
- Resolution : Control reaction pH and monitor intermediates via LC-MS to steer selectivity .
Applications in Material Science
Q. What methodologies assess this compound’s suitability in organic photovoltaics (OPVs)?
- Methodology :
- Thin-film fabrication : Spin-coat onto ITO/PEDOT:PSS substrates and measure hole mobility (μₕ ~10⁻³ cm²/V·s) using space-charge-limited current (SCLC) .
- Device testing : Integrate into bulk heterojunction solar cells (e.g., with PCBM) and calculate PCE (%) under AM1.5G illumination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
